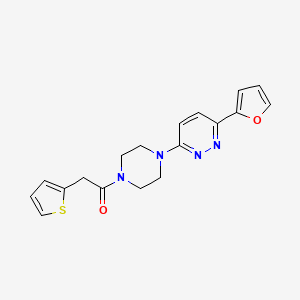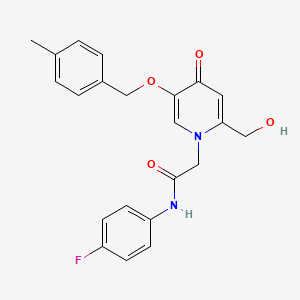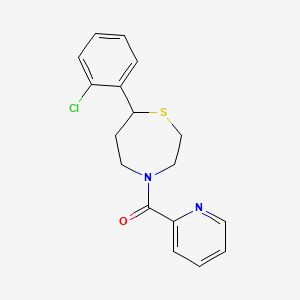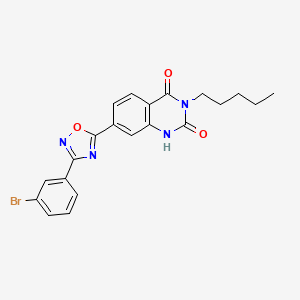
1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. It has been the subject of scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The exact mechanism of action of 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase. This inhibition leads to apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the expression of certain genes involved in cancer progression. Additionally, it has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone in lab experiments is its potential as a therapeutic agent for cancer and mental health disorders. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in these applications.
Zukünftige Richtungen
There are several future directions for research on 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone. One direction is to further investigate its mechanism of action to optimize its use as a therapeutic agent. Another direction is to study its potential use in combination with other drugs to enhance its anticancer properties. Additionally, it could be studied for its potential use in other mental health disorders, such as bipolar disorder and schizophrenia.
Synthesemethoden
The synthesis of 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone involves a multi-step process. The first step involves the reaction of 2-aminopyridazine with furan-2-carboxylic acid to form 6-(furan-2-yl)pyridazin-3-amine. This intermediate is then reacted with 4-chloro-1-piperazine to form 4-(6-(furan-2-yl)pyridazin-3-yl)piperazine. Finally, the compound is reacted with 2-thiophene carboxylic acid to form the desired product.
Wissenschaftliche Forschungsanwendungen
1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone has been studied for its potential applications as a therapeutic agent. It has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been studied for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-18(13-14-3-2-12-25-14)22-9-7-21(8-10-22)17-6-5-15(19-20-17)16-4-1-11-24-16/h1-6,11-12H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAOISMNICDZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2952027.png)
![2-((2,4-Difluorophenyl)sulfonyl)-1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2952028.png)



![Benzo[d]thiazol-2-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2952034.png)

![1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2952037.png)



![(Z)-N'-(2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-ylidene)-3-nitrobenzohydrazide](/img/structure/B2952043.png)
![N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2952046.png)